N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride

α7 nAChR subtype selectivity nicotinic receptor binding

N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride (commonly designated PNU-282987) is a synthetic quinuclidine benzamide that functions as a potent, highly selective orthosteric agonist at the α7 nicotinic acetylcholine receptor (α7 nAChR). The active (R)-enantiomer exhibits a binding affinity (Ki) of 26–27 nM at the rat α7 nAChR and an EC50 of 154 nM in functional assays, while displaying negligible activity at α1β1γδ, α3β4, and α4β2 nAChR subtypes (IC50 ≥ 60 μM or Ki > 10 μM).

Molecular Formula C14H18Cl2N2O
Molecular Weight 301.2 g/mol
Cat. No. B10765241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride
Molecular FormulaC14H18Cl2N2O
Molecular Weight301.2 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl.Cl
InChIInChI=1S/C14H17ClN2O.ClH/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17;/h1-4,10,13H,5-9H2,(H,16,18);1H
InChIKeyHSEQUIRZHDYOIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide Hydrochloride: Core Identity and Pharmacological Class for Research Procurement


N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride (commonly designated PNU-282987) is a synthetic quinuclidine benzamide that functions as a potent, highly selective orthosteric agonist at the α7 nicotinic acetylcholine receptor (α7 nAChR) [1]. The active (R)-enantiomer exhibits a binding affinity (Ki) of 26–27 nM at the rat α7 nAChR and an EC50 of 154 nM in functional assays, while displaying negligible activity at α1β1γδ, α3β4, and α4β2 nAChR subtypes (IC50 ≥ 60 μM or Ki > 10 μM) [2]. The compound is supplied as the hydrochloride hydrate salt (CAS 123464-89-1) and is employed extensively as a tool compound for probing α7 nAChR-mediated pathways in neuroscience, inflammation, and cognitive research [3].

Why α7 nAChR Agonists Are Not Interchangeable: The Case for N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide Hydrochloride


Although multiple α7 nAChR agonists exist in the research market—including SSR180711, GTS-21 (DMXB-A), FRM-17874, and non-selective agents such as nicotine—their pharmacological fingerprints diverge substantially. PNU-282987 is distinguished by its exceptional selectivity window: it is devoid of measurable activity at α1β1γδ, α3β4, and α4β2 nAChR subtypes at concentrations up to 60 μM, and it lacks the serotonin transporter (SERT) inhibitory activity that confounds the behavioural pharmacology of SSR180711 [1]. In contrast, GTS-21 binds human α4β2 nAChR with a Ki of 20 nM—100-fold more potently than it binds human α7 nAChR—introducing a mixed α7/α4β2 pharmacological profile . These differences mean that substituting one α7 agonist for another without accounting for off-target engagement can produce qualitatively different experimental outcomes and invalidate cross-study comparisons.

Quantitative Differentiation Evidence for N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide Hydrochloride Against Closest Analogs


α7 nAChR Affinity and Subtype Selectivity: PNU-282987 vs. Nicotine and GTS-21

PNU-282987 binds the rat α7 nAChR with a Ki of 26 nM and shows negligible block of α1β1γδ and α3β4 nAChRs (IC50 ≥ 60 μM), yielding a selectivity window of >2,300-fold [1]. In contrast, the non-selective endogenous agonist nicotine activates α4β2, α3β4, and α7 subtypes at physiologically relevant concentrations (0.5–10 μM) [2]. GTS-21, while marketed as an α7-selective agonist, binds human α4β2 nAChR with a Ki of 20 nM, approximately 100-fold more potently than its binding to human α7 nAChR . PNU-282987 exhibits Ki > 10 μM at α4β2, α3β4, and α1βγδ nAChRs, with no significant binding to muscarinic receptors M1–M5 at concentrations up to 10 μM .

α7 nAChR subtype selectivity nicotinic receptor binding

5-HT3 Receptor Off-Target Activity: Quantitative Selectivity Ratio of PNU-282987

The 5-HT3 receptor is the closest structural homologue of the α7 nAChR, and many α7 agonists exhibit significant cross-reactivity. PNU-282987 demonstrates a 35-fold selectivity window for α7 (Ki = 26 nM) over 5-HT3 receptors (Ki = 930 nM), and a 29-fold functional selectivity (EC50 α7 = 154 nM vs. IC50 5-HT3 = 4,541 nM) [1]. PNU-282987 was found inactive at all tested monoamine, muscarinic, glutamate, and GABA receptors at 1 μM concentration [2]. In contrast, the SAR study that produced PNU-282987 demonstrated that the quinuclidine benzamide scaffold can be tuned to diverge α7 activity from 5-HT3 activity, but most analogs in the series showed substantially lower selectivity ratios [3].

5-HT3 receptor off-target profiling selectivity ratio

Absence of Serotonin Transporter (SERT) Inhibition: Head-to-Head Differentiation from SSR180711

In a direct head-to-head comparative study, SSR180711 inhibited ex vivo [³H]5-HT uptake with an ED50 of 30 mg/kg (s.c.), whereas PNU-282987 produced no detectable effect on 5-HT uptake at any dose tested (3–30 mg/kg, s.c.) [1]. The ED50 for displacement of [³H]α-bungarotoxin binding was 1.7 mg/kg for SSR180711 and 5.5 mg/kg for PNU-282987, indicating that both compounds achieved near-maximal α7 nAChR occupancy at the highest behavioral doses [1]. SSR180711 showed dose-dependent antidepressant-like activity in the mouse forced swim test (mFST) and tail suspension test (mTST) when administered alone, while PNU-282987 showed no significant effect in either test at 3–30 mg/kg [1]. PNU-282987 required co-administration with a sub-active dose of the SSRI citalopram (inducing ~50% 5-HT reuptake inhibition) to produce antidepressant-like effects [1].

serotonin transporter SERT antidepressant SSR180711

Anti-Inflammatory Pathway Modulation: PNU-282987 vs. GTS-21 in ILC2-Mediated Airway Inflammation

In a comparative study of α7 nAChR agonists in type 2 innate lymphoid cell (ILC2)-mediated allergic airway inflammation, both PNU-282987 and GTS-21 significantly reduced goblet cell hyperplasia, eosinophil infiltration, and ILC2 numbers in bronchoalveolar lavage fluid following IL-33 or Alternaria alternata challenge [1]. However, in isolated lung ILC2s stimulated with IL-33 in vitro, PNU-282987 treatment produced a significantly greater reduction in IKK and NF-κB phosphorylation compared to the GTS-21-treated group [1]. The anti-inflammatory effects of both compounds were comparable in terms of overall airway inflammation parameters, but PNU-282987 demonstrated superior suppression of the IKK/NF-κB signalling axis [1].

ILC2 airway inflammation NF-κB GTS-21

Enantiomeric Potency Differentiation: (R)-PNU-282987 vs. (S)-PNU-282987

The SAR study of quinuclidine benzamides established that the (R)-enantiomer of PNU-282987 is the pharmacologically active form, with the (R)-enantiomers consistently more active than the corresponding (S)-enantiomers across the series [1]. In direct comparison, the (R)-enantiomer (PNU-282987) exhibits a Ki of 26 nM for α7 nAChR in the [¹²⁵I]-α-bungarotoxin binding assay, with >95% inhibition at 1 μM, while the (S)-enantiomer shows approximately 8-fold lower affinity . In Xenopus oocytes expressing human α7 nAChR, the (R)-enantiomer induced full ion channel activation with a maximal response 1.2-fold that of acetylcholine and 10-fold higher potency than the (S)-enantiomer . The (S)-enantiomer is available commercially as a control compound (CAS 128311-08-0) for stereochemical specificity experiments .

enantiomer stereochemistry potency R vs S

In Vivo Auditory Gating Restoration: Functional Validation in a Schizophrenia-Relevant Model

PNU-282987 is among the most extensively validated α7 nAChR agonists in the amphetamine-induced auditory gating deficit model, a translational assay for sensory processing deficits in schizophrenia [1]. Systemic administration of PNU-282987 restored amphetamine-disrupted auditory-evoked potentials in the hippocampal CA3 region of chloral hydrate-anesthetized rats [1]. The compound enhanced GABAergic synaptic activity in hippocampal slices, and its effects on native α7 nAChRs in cultured rat hippocampal neurons were fully blocked by the selective α7 antagonist methyllycaconitine (MLA), confirming mechanism specificity [1]. At 1–3 mg/kg i.v., PNU-282987 reversed the gating deficit, a finding that anchored its use as the prototypical α7 agonist in schizophrenia research [1]. While other α7 agonists such as SSR180711 and FRM-17874 have also been tested in sensory gating paradigms, PNU-282987 remains the reference compound against which newer α7 agonists are benchmarked in this assay [2].

auditory gating schizophrenia sensory processing GABAergic

Recommended Research Application Scenarios for N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide Hydrochloride Based on Differentiation Evidence


Selective α7 nAChR Activation in the Presence of Other nAChR Subtypes and Neurotransmitter Receptors

Use PNU-282987 when the experimental objective requires exclusive activation of α7 nAChRs without confounding activity at α4β2, α3β4, or α1β1γδ nAChRs. Its >2,300-fold selectivity window over ganglionic and neuromuscular nAChR subtypes, combined with inactivity at 32 other receptor targets at 1 μM, makes it the cleanest available α7 agonist for electrophysiological, biochemical, and behavioural studies where off-target nAChR effects must be excluded [1]. This is particularly critical in brain slice electrophysiology and in vivo microdialysis experiments where α4β2 nAChRs are abundantly expressed and could confound results if using non-selective agonists such as nicotine or mixed-profile agents such as GTS-21 .

Dissociating α7 nAChR-Mediated Effects from Serotonergic Mechanisms in Behavioural Pharmacology

PNU-282987 is the preferred tool for behavioural studies aiming to isolate α7 nAChR contributions from serotonergic tone. Unlike SSR180711, which possesses intrinsic SERT inhibitory activity (ED50 = 30 mg/kg), PNU-282987 does not affect 5-HT reuptake at behaviourally relevant doses [1]. This property is essential for studies of α7 nAChR-mediated cognitive enhancement, sensory gating, or anxiety-like behaviour where concurrent SERT inhibition would alter monoaminergic signalling. When antidepressant-like activity is the endpoint, PNU-282987 can be combined with a sub-active dose of citalopram to reveal cooperative α7–serotonergic mechanisms without the interpretive ambiguity introduced by a dual-mechanism compound [1].

NF-κB Pathway-Focused Anti-Inflammatory Research Using α7 nAChR Agonism

For research on the cholinergic anti-inflammatory reflex with a focus on NF-κB signalling, PNU-282987 provides superior pathway engagement compared to GTS-21. In isolated ILC2s, PNU-282987 produced significantly greater suppression of IKK and NF-κB phosphorylation than GTS-21 [1]. This makes PNU-282987 the more appropriate compound for mechanistic studies examining α7 nAChR-mediated regulation of NF-κB-dependent inflammatory gene expression, particularly in models of allergic airway inflammation, sepsis, and ischemia-reperfusion injury where NF-κB pathway modulation is a primary readout [1].

Stereochemical Specificity Controls in α7 nAChR Pharmacology

The (R)-enantiomer of PNU-282987 (CAS 123464-89-1) is the active pharmacological agent, while the (S)-enantiomer (CAS 128311-08-0) is approximately 8–10-fold less potent at α7 nAChRs [1]. Researchers requiring matched active/inactive enantiomer pairs for target engagement studies, receptor occupancy experiments, or stereochemical specificity controls can utilize the (S)-enantiomer as a near-inactive comparator. This enantiomeric pair is well-characterized in the literature and both forms are commercially available, enabling rigorous experimental designs that control for non-specific effects of the quinuclidine scaffold [1].

Quote Request

Request a Quote for N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.